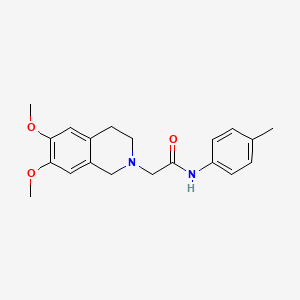
2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-acetamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
- IUPAC Name : 2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide
- Molecular Formula : C28H33N3O5
- Molecular Weight : 491.58 g/mol
- CAS Number : 849668-91-3
- SMILES Notation : COc1cc(N)c(cc1OC)C(=O)Nc2ccc(CCN3CCc4cc(OC)c(OC)cc4C3)cc2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate isoquinoline derivatives with acetamide functionalities. The detailed synthetic route often includes the formation of the isoquinoline core followed by functionalization at the nitrogen and carbon atoms to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, a series of derivatives exhibited significant telomerase inhibitory activity, which is crucial for cancer cell proliferation. Among these derivatives, some showed IC50 values below 1 µM, indicating potent activity compared to staurosporine (IC50 = 6.41 µM) .
Table 1: Telomerase Inhibition Activity of Related Compounds
| Compound | IC50 (µM) | Notes |
|---|---|---|
| Staurosporine | 6.41 | Reference compound |
| Compound A33 | <1 | Significant telomerase inhibitor |
| Compound B12 | 0.85 | Induced apoptosis in cancer cells |
The mechanism by which these compounds exert their anticancer effects often involves:
- Telomerase Inhibition : By inhibiting telomerase activity, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
- Apoptosis Induction : Flow cytometric analyses have demonstrated that certain derivatives can arrest the cell cycle at the G2/M phase and promote apoptosis in a concentration-dependent manner .
- Dyskerin Expression Reduction : Western blot analyses indicate that these compounds can reduce dyskerin expression, a protein essential for telomerase activity .
Case Studies
A notable case study involved the evaluation of a series of isoquinoline derivatives in K562 cell lines (a model for chronic myeloid leukemia). The results indicated that several derivatives exhibited cytotoxicity comparable to known chemotherapeutics like verapamil, with IC50 values ranging from 0.65 to 0.96 µM .
Table 2: Cytotoxicity of Isoquinoline Derivatives in K562 Cell Lines
| Compound | IC50 (µM) | Comparison with Verapamil |
|---|---|---|
| Compound 6e | 0.66 | Comparable |
| Compound 6h | 0.65 | Comparable |
| Compound 7c | 0.96 | Comparable |
Scientific Research Applications
Cancer Therapy
Research indicates that compounds similar to 2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-acetamide exhibit promising anti-cancer properties. For instance, studies have shown that isoquinoline derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study :
A study published in Science.gov highlighted the synthesis and evaluation of benzamide derivatives that showed significant anti-tumor effects. These compounds were observed to enhance survival rates in patients with certain malignancies when used in conjunction with standard therapies .
Neuroprotection
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuroprotective therapies. Isoquinoline derivatives have been shown to modulate neurotransmitter receptor activity, potentially offering protective effects against neurodegenerative diseases.
Research Insights :
Recent findings suggest that isoquinoline compounds can influence serotonin receptor activity, which is crucial in managing conditions like depression and anxiety. The modulation of these receptors can lead to improved neuronal health and function .
Muscle Contractility Modulation
The compound has demonstrated effects on muscle contractility, particularly in smooth muscle tissues. It was found to reduce calcium-dependent contractions by affecting calcium currents and receptor activities.
Experimental Findings :
In vitro studies showed that the compound significantly inhibited spontaneous contractile activity in isolated smooth muscle tissues, suggesting its potential application in treating gastrointestinal disorders or conditions involving abnormal muscle contractions .
Data Tables
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H24N2O3/c1-14-4-6-17(7-5-14)21-20(23)13-22-9-8-15-10-18(24-2)19(25-3)11-16(15)12-22/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,21,23) |
InChI Key |
NGYJWFYPGHFRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















